Product packaging for Hexa-O-acetyl-cellobial(Cat. No.:CAS No. 67314-36-7)

Hexa-O-acetyl-cellobial

Cat. No.: B8822099
CAS No.: 67314-36-7
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-VATBRQMMSA-N
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Description

Contextualization of Glycals within Carbohydrate Chemistry

Glycals are a significant class of carbohydrate derivatives characterized by a double bond between the first and second carbon atoms (C1 and C2) of their cyclic structure. wikipedia.org First synthesized by Hermann Emil Fischer and Karl Zach in 1913, these unsaturated sugars were initially misidentified as aldehydes, leading to the "-al" suffix in their nomenclature. wikipedia.org Despite this historical misconception, the term "glycal" has been broadly adopted for these cyclic enol ether derivatives of sugars. wikipedia.orgbenthamdirect.com

The presence of the C1-C2 double bond renders glycals highly reactive and versatile intermediates in synthetic organic chemistry. benthamdirect.comresearchgate.net This feature allows for a wide range of chemical transformations, including electrophilic additions, cycloadditions, and rearrangements, making them valuable building blocks for the synthesis of complex carbohydrates and other biologically important molecules. wikipedia.orgbenthamdirect.com Their enhanced reactivity, compared to their saturated carbohydrate counterparts, has established glycals as indispensable tools in modern glycochemistry. benthamdirect.com

Significance of Disaccharide Glycals in Advanced Organic Synthesis

While monosaccharide glycals have been extensively studied and utilized, disaccharide glycals represent a more advanced class of synthons with unique applications. These molecules, which consist of two linked sugar units with one possessing a glycal structure, serve as powerful donors in glycosylation reactions. researchgate.net Their utility lies in the ability to introduce a disaccharide unit in a single step, significantly streamlining the synthesis of complex oligosaccharides and glycoconjugates. openstax.orglibretexts.org

Structural Relationship of Hexa-O-acetyl-cellobial within the Glycal Family

This compound is a disaccharide glycal derived from cellobiose (B7769950). nih.gov Structurally, it consists of two glucose units linked by a β(1→4) glycosidic bond. The non-reducing glucose unit is fully acetylated, while the reducing end has been converted into a glycal, specifically a 1,5-anhydro-2-deoxy-hex-1-enitol derivative. nih.govresearchgate.net The six hydroxyl groups of the parent disaccharide are protected as acetate (B1210297) esters, which enhances the compound's stability and solubility in organic solvents, a common strategy in carbohydrate synthesis. cymitquimica.com

The key structural features of this compound are the enol ether system of the glycal moiety and the six acetyl protecting groups. The enol ether is the primary site of reactivity, participating in various addition and rearrangement reactions. The acetyl groups, while primarily for protection, can also influence the reactivity and conformation of the molecule. researchgate.net

Properties

CAS No.

67314-36-7

Molecular Formula

C24H32O15

Molecular Weight

560.5 g/mol

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24+/m1/s1

InChI Key

RCDAESHZJBZWAW-VATBRQMMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Hexa O Acetyl Cellobial

Overview of Historical and Contemporary Glycal Synthesis Approaches

The foundational method for glycal synthesis was developed by Emil Fischer in the early 20th century and has since been the subject of extensive evolution. numberanalytics.com Historically, the preparation of glycals, including the precursors to Hexa-O-acetyl-cellobial, often involved the reaction of acetobromo sugars with zinc dust in aqueous acetic acid. tandfonline.com While effective, this classical approach is often hampered by variable yields and the formation of solvolysis byproducts. tandfonline.com

Over the decades, numerous modifications and novel methods have emerged to address the limitations of the original procedure. The primary goal has been to develop milder, more efficient, and higher-yielding syntheses under aprotic conditions to avoid undesirable side reactions. tandfonline.com These have included the use of various reducing agents and metal-mediated reactions.

Contemporary approaches to glycal synthesis are diverse and continue to expand. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Heck reactions, have become indispensable tools in modern organic synthesis for creating C1-substituted glycals. nih.govsioc-journal.cn These methods offer high efficiency and stereoselectivity. researchgate.net Additionally, strategies involving the functionalization of the glycal double bond and the development of stable glycal boronates for cross-coupling reactions represent the cutting edge of glycal synthesis. nih.govchinesechemsoc.org

Chemical Synthesis Routes

The chemical synthesis of this compound predominantly relies on the formation of the glycal double bond from a suitable disaccharide precursor, followed by or concurrent with acetylation.

Reductive Elimination Strategies

Reductive elimination of a glycosyl halide is a cornerstone of glycal synthesis. nih.gov This strategy involves the removal of a halogen and an adjacent acyl group from a protected sugar to form a double bond.

A significant advancement in the reductive elimination strategy is the use of zinc nanoparticles. rsc.org This method offers a simple, efficient, and environmentally benign route to a variety of pyranoid glycals, including disaccharide glycals like this compound. rsc.orgrsc.orgresearchgate.net The reaction typically involves the treatment of a per-O-acetylated glycosyl bromide, such as hexa-O-acetyl-α-D-cellobiosyl bromide, with zinc nanoparticles in a buffered solution. rsc.orgrsc.org

The high reactivity of zinc nanoparticles facilitates a clean and complete reaction, which simplifies the purification process. rsc.org This method has been shown to be scalable, highlighting its potential for industrial applications. rsc.org In one reported synthesis, this compound was obtained in a 91% isolated yield from its corresponding bromide precursor using zinc nanoparticles in an acetate (B1210297) buffer. rsc.org

Table 1: Synthesis of Various Glycals using Zinc Nanoparticles rsc.org

EntryStarting Glycosyl BromideProductYield (%)
aTetra-O-acetyl-α-D-glucopyranosyl bromideTri-O-acetyl-D-glucal95
bTetra-O-acetyl-α-D-galacopyranosyl bromideTri-O-acetyl-D-galactal93
c2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide3,4-Di-O-acetyl-L-rhamnal93
d2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide3,4-Di-O-acetyl-L-fucal85
eHexa-O-acetyl-α-D-cellobiosyl bromideThis compound 91
fHepta-O-acetyl-α-D-lactosyl bromideHexa-O-acetyl-α-D-lactal86

Reaction conditions: 1.0 mmol glycopyranosyl bromides, 2.0 mmol zinc nanoparticles, in acetate buffer at room temperature.

The efficiency of glycal synthesis via reductive elimination is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of solvent, the nature of the reducing agent, and the composition of the buffer system. rsc.orgresearchgate.net

For instance, in the zinc nanoparticle-mediated synthesis, different buffer systems have been explored to balance reactivity and product stability. rsc.org An AcOH/Et3N·HCl/THF buffer system was found to be effective, providing a balance between the acidic conditions that promote the reaction and the neutral conditions that ensure the stability of the resulting glycal. rsc.org

Other reagent systems for reductive elimination include zinc dust with ammonium (B1175870) chloride in acetonitrile (B52724) or in a PEG-600/water mixture. nih.govrsc.org The use of PEG-600/water as a solvent system is particularly noteworthy for its environmentally friendly nature. rsc.orgresearchgate.net In this system, the reaction proceeds at room temperature, and the desired glycals are obtained in good to excellent yields. rsc.orgresearchgate.net It is believed that PEG-600 can chelate with Zn2+, which accelerates the formation of the glycal. researchgate.net

Table 2: Optimization of Reaction Conditions for Glycal Synthesis rsc.org

EntryBuffer SystemSolventYield (%)
1H₂OTHF23
2AcOH/AcONaTHF55
3NH₄Cl/NH₃·H₂OTHF41
4AcOH/PyridineTHF62
5AcOH/Et₃N·HClTHF68

Reactions were carried out with 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranosyl bromide as the substrate to optimize for the synthesis of 3-O-acetyl-4,6-O-benzylidene-D-glucal.

Acetylation Procedures and Precursor Derivatization

The synthesis of this compound requires the acetylation of the hydroxyl groups of the parent disaccharide, cellobiose (B7769950). This is typically achieved by treating cellobiose with acetic anhydride (B1165640) in the presence of a catalyst. The resulting per-O-acetylated cellobiose can then be converted to the glycosyl bromide precursor needed for the reductive elimination step.

A common method for preparing the precursor, acetobromo-α-D-cellobiose, involves treating octa-O-acetyl-β-D-cellobiose with a solution of hydrogen bromide in glacial acetic acid. The crude product of the azidonitration of hexa-O-acetyl-D-cellobial has also been used as a starting point, which can be converted to the acetylated 2-azidoglycosyl bromide. cdnsciencepub.com

Emerging Synthetic Techniques

The field of carbohydrate synthesis is continuously evolving, with new methods being developed to improve efficiency, stereoselectivity, and functional group tolerance. For glycals, emerging techniques include:

Palladium-Catalyzed Reactions: Palladium catalysis has been used to create difunctionalized glycals in a single step from 1-iodoglycals. chinesechemsoc.org This approach allows for the introduction of two different functional groups onto the glycal backbone, opening up avenues for creating complex and diverse carbohydrate structures. chinesechemsoc.org

Glycal Boronates: The development of stable glycal boronates has enabled their use in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This provides a robust method for the synthesis of C-1 substituted glycals. nih.gov

Photoredox Catalysis: Dual photoredox catalysis is an emerging area with potential applications in C-glycoside synthesis from glycals. nih.gov

While these specific techniques may not have been explicitly reported for the synthesis of this compound, they represent the forefront of glycal chemistry and could potentially be adapted for its synthesis in the future.

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis represents a powerful strategy that merges the precision of enzymatic reactions with the versatility of chemical methods to construct complex carbohydrate molecules. nih.gov This approach is particularly advantageous in oligosaccharide synthesis as it leverages the high regio- and stereoselectivity of enzymes, thereby minimizing the need for extensive protecting group manipulations that are often a bottleneck in purely chemical syntheses. nih.govnih.gov The enzymes typically employed include glycosyltransferases and glycosidases, which catalyze the formation of glycosidic bonds with defined stereochemistry. nih.gov

In the context of producing glycals and their derivatives, chemoenzymatic methods offer significant benefits. These strategies can involve the use of enzymes to build a precursor oligosaccharide which is then chemically converted to the glycal, or the use of enzymes to modify a chemically synthesized glycal. nih.gov For instance, glycosidases, which normally hydrolyze glycosidic linkages, can be "persuaded" through reaction engineering—such as using high concentrations of acceptor or activated glycosyl donors—to catalyze transglycosylation reactions, forming new glycosidic bonds. nih.gov Similarly, lipases can be employed for selective acylation or deacylation steps, or as seen in some two-step chemo-enzymatic methods, to catalyze epoxidation followed by hydrolysis to create diol intermediates. nih.govfrontiersin.org

The core appeal of using enzymes lies in their ability to operate under mild conditions (neutral pH, room temperature) and their exquisite specificity, which ensures the formation of stereochemically pure products. nih.govnih.gov This avoids the formation of anomeric mixtures (α/β mixtures) that can complicate chemical glycosylation reactions. nih.gov The development of one-pot, multi-enzyme systems has further enhanced the efficiency of chemoenzymatic approaches, allowing for the synthesis of complex sialosides and other glycoconjugates in a streamlined manner. nih.gov

Scalability and Industrial Relevance of Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production is a critical consideration for any synthetic protocol. For this compound, the scalability of its synthesis is a key factor in its potential for broader applications. An efficient and practical protocol for the preparation of glycals using zinc nanoparticles has been developed, which demonstrates significant promise for large-scale production. rsc.org

In one reported synthesis, Hexa-O-acetyl-α-D-cellobial was successfully produced in a high isolated yield of 91%. rsc.org A crucial finding from this research was the ability to conduct the reaction on a gram scale without any discernible decrease in yield. rsc.org This consistency in yield at a larger scale is a strong indicator of the protocol's robustness and its suitability for commercial or industrial applications. rsc.org The high reactivity of the zinc nanoparticles allows for a clean and complete reaction, which simplifies the purification process and reduces the difficulty of post-processing, further enhancing its industrial appeal. rsc.org

The industrial relevance of such a protocol is significant. Efficiently produced glycals like this compound are valuable intermediates in synthetic carbohydrate chemistry. wikipedia.org They can serve as glycosylation donors for the assembly of oligosaccharides or be used to study biological systems, such as identifying essential amino acids in the active sites of enzymes. wikipedia.org Therefore, a scalable synthesis method that is high-yielding and uses straightforward purification highlights its potential for industrial application, making the compound more accessible for research and development in various fields. rsc.org

Research Findings for Glycal Synthesis

The following table summarizes the synthesis of various substituted glycals from their corresponding glycosyl bromides using a zinc nanoparticle-mediated protocol. This method has proven effective for a range of substrates, including the disaccharide leading to this compound.

EntrySubstrate (Glycosyl Bromide)ProductTime (h)Yield (%)
a2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide3,4,6-Tri-O-acetyl-D-glucal294
b2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide3,4,6-Tri-O-acetyl-D-galactal293
c2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide3,4-Di-O-acetyl-D-xylal290
d2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide3,4-Di-O-acetyl-L-fucal292
eAcetobromo-α-D-cellobioseHexa-O-acetyl-α-D-cellobial391
fAcetobromo-α-D-lactose3,6,2',3',4',6'-Hexa-O-acetyl-α-D-lactal386

Table adapted from research on efficient glycal synthesis protocols. rsc.org

Chemical Reactivity and Transformation Pathways of Hexa O Acetyl Cellobial

Reactivity of the Endocyclic Double Bond

The C1-C2 double bond in Hexa-O-acetyl-cellobial is analogous to that of an alkene, allowing it to participate in a variety of addition reactions. wikipedia.org These transformations are fundamental to functionalizing the carbohydrate scaffold at the C1 and C2 positions.

The electron-rich double bond of glycals readily undergoes electrophilic addition reactions. wikipedia.orgwikipedia.org The reaction is initiated by an electrophile (E+) attacking the double bond, which typically leads to the formation of a bridged intermediate, such as a bromonium or iodonium (B1229267) ion, or a carbocationic species. uwindsor.calibretexts.org This intermediate is then captured by a nucleophile in a second step, which usually occurs in a trans-fashion with respect to the initial electrophilic attack. uwindsor.ca

Common electrophilic additions include halogenation, hydrohalogenation, and hydration. wikipedia.org For instance, the reaction of an acetylated glycal with N-iodosuccinimide (NIS) in the presence of an alcohol or another sugar derivative leads to the formation of a 2-deoxy-2-iodo glycoside. researchgate.net This reaction is a cornerstone for the synthesis of 2-deoxy-α-O-glycopeptides, demonstrating high yields and excellent anomeric purity. researchgate.net The stereochemical outcome is often highly selective, providing a reliable method for introducing functionality at the C2 position and forming a new glycosidic bond at C1 simultaneously.

Table 1: Examples of Electrophilic Addition Reactions on Glycals
Electrophilic ReagentCo-reagent/NucleophileProduct TypeReference
Halogens (X₂)Inert Solvent1,2-Dihalo-2-deoxy sugar wikipedia.org
Hydrohalic Acids (HX)-2-Halogenated sugar wikipedia.org
N-Iodosuccinimide (NIS)Alcohol (ROH)2-Deoxy-2-iodo glycoside researchgate.net
Dinitrogen Tetroxide (N₂O₄)-2-Nitroglycal or 2-Deoxy-2-nitroso nitrate (B79036) dimer researchgate.net
Arenesulfenyl Chlorides (ArSCl)Lewis Acid / Nucleophile2-Thio-functionalized glycoside uwindsor.ca

Direct nucleophilic addition to the unactivated double bond of a glycal is not a typical reaction pathway. However, nucleophiles play a crucial role in the second step of electrophile-mediated reactions, as described above. wikipedia.org Furthermore, in the presence of certain transition metal catalysts or Lewis acids, the glycal can be activated, enabling the addition of a nucleophile. For example, gold(I) catalysis in combination with a silver salt enables the hydrofunctionalization of the glycal's enol ether system, facilitating the direct addition of alcohol nucleophiles to form deoxyglycosides. researchgate.net Similarly, borane (B79455) catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to activate glycal donors, promoting the addition of alcohol nucleophiles. acs.org These reactions proceed via concomitant activation of both the glycal donor and the nucleophilic acceptor. acs.org

The double bond of glycals can act as a dienophile or dipolarophile in cycloaddition reactions, providing a powerful method for constructing complex heterocyclic and carbocyclic structures fused to the carbohydrate core. rsc.org These reactions are valuable for generating skeletal diversity. rsc.orgacs.org

[4+2] Cycloadditions (Diels-Alder Reactions): Glycals can react with various dienes. An example is the reaction with an o-quinone methide to form two new carbon-carbon bonds. acs.org Inverse-electron demand Diels-Alder (IEDDA) reactions have also been investigated, where the electron-rich glycal reacts with an electron-poor diene, such as a substituted tetrazine, to yield C-linked pyranose diazines. nih.gov

[3+2] Cycloadditions: 1,3-dipolar cycloadditions are widely used with glycals. ingentaconnect.com For instance, nitrones and nitrile oxides react with activated exo-glycals to form spiro-isoxazolidine derivatives, which are analogues of spiro-nucleosides. ingentaconnect.combenthamdirect.com The reaction of tri-O-acetyl-d-glucal with alkyl azides at high temperatures yields triazoline derivatives, which can be further transformed into aziridines or open-chain triazoles. rsc.org

Table 2: Cycloaddition Reactions Involving the Glycal Double Bond
Reaction TypeReagentsProduct ClassReference
[4+2] Diels-Aldero-Quinone methideFused polycyclic ether acs.org
[4+2] IEDDASubstituted tetrazinesC-linked pyranose diazines nih.gov
[2+2] CycloadditionDichloroketeneFused cyclobutanone acs.org
[3+2] Dipolar CycloadditionNitronesIsoxazolidines ingentaconnect.combenthamdirect.com
[3+2] Dipolar CycloadditionAlkyl azidesTriazolines rsc.org

Stereoselective Glycosylation Reactions

One of the most significant applications of this compound and other glycals is their use as glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. wikipedia.org These reactions are critical for accessing complex carbohydrates for biological studies.

A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor (typically an alcohol) to form a new glycosidic bond. wikipedia.org Glycals like this compound serve as donors for the synthesis of 2-deoxyglycosides. wayne.edu The presence of acetyl groups makes this compound an "disarmed" donor, meaning it is less reactive than its "armed" (e.g., benzylated) counterparts. wikipedia.org This difference in reactivity, originating from the electron-withdrawing nature of esters versus ethers, can be exploited in controlled, stepwise oligosaccharide synthesis. wikipedia.org

Activation of these disarmed glycal donors typically requires a promoter, which can be a Lewis acid or a transition metal catalyst. diva-portal.orgchemrxiv.org For example, B(C₆F₅)₃ has been successfully used to catalyze the glycosylation of various acceptors with peracetylated glycals, yielding 2,3-unsaturated α-O-glycoside products with high stereoselectivity. acs.org Copper(I) catalysts have also been developed for the direct and stereoselective glycosylation of glycals, a method that is tolerant of many common protecting groups. chemrxiv.org

Table 3: Catalytic Systems for Glycosylation using Acetylated Glycal Donors
Catalyst/PromoterGlycal Donor ExampleGlycosyl Acceptor ExampleKey Outcome/Product TypeReference
B(C₆F₅)₃Peracetylated GalactalGlucoside Acceptor2,3-Unsaturated α-O-glycoside acs.org
Cu(I)/TfOHTri-O-acetyl-D-galactalBenzyl alcohol2-Deoxy-α-glycoside chemrxiv.org
AuCl/AgOTfPeracetylated GlycalsVarious Alcoholsα-Stereoselective 2-deoxyglycosides researchgate.net
BF₃•Et₂OAllyl 2,6-dideoxyglycosideSugar Alcoholα-Linked disaccharide nih.gov
NISPer-O-acetyl-D-cellobialSerine/Threonine derivatives2-Deoxy-2-iodo-α-O-glycopeptide researchgate.net

The synthesis of 2-deoxy glycosides is a direct and important consequence of using glycals as glycosyl donors. wayne.edunih.gov These structures are prevalent in many biologically active natural products, but their stereoselective synthesis is challenging because the absence of a substituent at the C2 position prevents the use of neighboring group participation to control the anomeric stereochemistry. wayne.edu

Methods using glycal donors are therefore highly valuable. diva-portal.org The stereochemical outcome of the glycosylation is influenced by several factors, including the catalyst system, solvent, and the protecting groups on the donor. researchgate.netchemrxiv.org For instance, using B(C₆F₅)₃ as a catalyst with peracetylated glycals like D-glucal and L-rhamnal consistently produces the α-anomer in high selectivity. diva-portal.org Similarly, direct activation of allyl 2,6-dideoxy-glycosides with BF₃•Et₂O in couplings with various sugar alcohols also predominantly yields α-glycosides. nih.gov The development of catalysts that provide high stereocontrol, such as specific gold(I) or copper(I) systems, has been a major focus of research, enabling the synthesis of α-linked 2-deoxy glycosides with high efficiency and selectivity. researchgate.netchemrxiv.org

Table 4: Stereoselectivity in 2-Deoxy Glycoside Synthesis from Glycals
Catalyst SystemGlycal DonorAcceptorYieldα:β RatioReference
B(C₆F₅)₃Peracetylated Galactal (1a)Glucoside (2a)88%30:1 acs.org
B(C₆F₅)₃Peracetylated Glucal (1b)Thioglycoside (2e)86%3:1 diva-portal.org
B(C₆F₅)₃Peracetylated L-Rhamnal (1e)Thioglycoside (2e)72%>30:1 diva-portal.org
CuOTfTri-O-acetyl-D-galactal (1a)Benzyl alcohol (2b)85%>30:1 chemrxiv.org
BF₃•Et₂OAllyl 2,6-dideoxy-glycoside (20)Sugar alcohol (35)56%6:1 nih.gov
BF₃•Et₂OAllyl 2,6-dideoxy-glycoside (21)Sugar alcohol (35)62%8:1 nih.gov

Regioselective Transformations and Functionalization

This compound, a fully protected disaccharide glycal, serves as a versatile platform for various chemical transformations. The presence of the glycal double bond and multiple acetyl protecting groups allows for a range of functionalization reactions, often with a high degree of regioselectivity. These transformations are crucial for synthesizing complex oligosaccharides and glycoconjugates.

Key functionalization strategies involve reactions at the electron-rich double bond and selective manipulation of the acetyl groups. For instance, this compound can act as a glycosyl donor in the presence of electrophilic reagents. One notable application is in the synthesis of 2-deoxy-2-iodo-α-O-glycopeptides. Using N-Iodosuccinimide (NIS) as a promoter, this compound reacts with amino acid derivatives containing hydroxyl groups (like serine or threonine) to form the corresponding glycosylated products with excellent yield and α-selectivity. researchgate.net This iodoglycosidation reaction introduces a functional handle (the iodine atom) at the C-2 position, which can be further modified, for example, through radical reduction or substitution reactions.

Another important class of regioselective transformations is the selective deprotection of the acetyl groups. Enzymatic methods have proven particularly effective for achieving high regioselectivity that is often challenging to attain through purely chemical means. While specific studies on this compound are limited, research on the structurally analogous compound, hexa-O-acetyl-lactal, provides significant insights. The enzymatic hydrolysis of hexa-O-acetyl-lactal using lipase (B570770) from Rhizomucor miehei in a non-aqueous medium selectively removes the acetyl group at the C-3 position, yielding the 3-hydroxy derivative. rsc.org This selectivity is attributed to the enzyme's active site accommodating the substrate in a specific orientation. Similar regioselective deacetylation has been demonstrated on various peracetylated carbohydrates, where enzymes like Candida antarctica lipase B (CAL-B) or acetyl xylan (B1165943) esterases can selectively cleave acetyl groups at specific positions (e.g., C-6, C-4, C-3, or C-2), depending on the enzyme and substrate. nih.govresearchgate.net These tailor-made, partially deprotected glycals are valuable building blocks for the synthesis of complex oligosaccharides. researchgate.net

Metal-catalyzed reactions also offer pathways for the functionalization of acetylated glycals. For example, palladium-catalyzed aminocarbonylation has been used to introduce amido groups at the C-2 position of various peracetylated and perbenzylated glycals. academie-sciences.fr However, the reactivity can be substrate-dependent. In some cases, such as nickel-catalyzed carboboration reactions, peracetylated glycals like this compound may not be suitable substrates, potentially due to the deactivation of the metal catalyst by coordination with the multiple ester groups. nih.gov

Below is a summary of regioselective transformations applicable to or demonstrated with this compound and related compounds.

TransformationReagents/CatalystSubstrateProductKey OutcomeReference
IodoglycosidationN-Iodosuccinimide (NIS), Amino Acid/PeptidePer-O-acetyl-D-cellobial2-Deoxy-2-iodo-α-O-glycopeptideFunctionalization at C-1 and C-2 with high α-selectivity. researchgate.net
Enzymatic DeacetylationLipase from Rhizomucor miehei (RML)Hexa-O-acetyl-lactalPenta-O-acetyl-3-hydroxylactalRegioselective removal of the C-3 acetyl group. rsc.org
Enzymatic DeacetylationAcetyl Xylan Esterases (CE Family 1, 4, or 5)Cellulose (B213188) Acetate (B1210297)Regioselectively deacetylated celluloseSelective cleavage at C-2/C-3 (CE1), C-3 (CE4), or C-2 (CE5). nih.gov
AminocarbonylationPd(OAc)₂, Mo(CO)₆, AminePeracetylated Glycals*C2-Amido GlycalsIntroduction of an amido group at the C-2 position. academie-sciences.fr

*Analogous or related substrate, suggesting a similar potential reaction for this compound.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is dictated by the chemical resilience of its constituent parts: the glycal double bond, the ester linkages of the acetyl groups, and the glycosidic bond connecting the two carbohydrate rings. Its degradation pathways vary significantly depending on the chemical environment (acidic, basic, or enzymatic).

Basic Conditions: In basic environments (e.g., sodium methoxide (B1231860) in methanol, a process known as Zemplén deacetylation), the ester linkages are the most labile functional groups. academie-sciences.fr This reaction proceeds rapidly and quantitatively under mild conditions to remove all six acetyl groups, yielding unprotected D-cellobial. This transformation is a standard deprotection strategy in carbohydrate chemistry. The glycosidic bond and the glycal double bond are generally stable under these conditions, allowing for the specific removal of the acyl protecting groups. However, prolonged exposure to strong bases could potentially lead to rearrangements or degradation of the unprotected glycal product.

Enzymatic Degradation: The enzymatic degradation of this compound is a two-step process involving two main classes of enzymes: esterases and glycoside hydrolases.

Deacetylation by Esterases: The first step is the hydrolysis of the acetyl ester groups, catalyzed by carboxylesterases or specific acetyl xylan esterases. nih.govnih.gov These enzymes cleave the ester bonds to release acetic acid and produce a partially or fully deacetylated cellobial (B12108827). As discussed previously, this enzymatic action can be highly regioselective. nih.govresearchgate.net Complete deacetylation would yield D-cellobial.

Glycosidic Bond Cleavage: Once deprotected, the resulting D-cellobial can be hydrolyzed by glycoside hydrolases (cellulases or β-glucosidases). These enzymes recognize the (1→4)-β-glycosidic linkage and catalyze its cleavage. This would break down D-cellobial into D-glucal and D-glucose. The D-glucal unit is not a natural substrate for many enzymes and may persist or undergo non-enzymatic rearrangement.

C-glycosides, which feature a carbon-carbon bond at the anomeric position, are known to have enhanced stability against enzymatic degradation compared to their O-glycoside counterparts. thieme-connect.com While this compound is an O-glycoside, its glycal nature also influences its interaction with enzymes. The degradation pathway highlights how the acetyl groups act as protecting groups, preventing enzymatic cleavage of the glycosidic bond until they are removed.

The table below summarizes the expected degradation behavior of this compound.

EnvironmentPrimary ReactionIntermediate ProductsFinal Degradation ProductsReference
Acidic (e.g., HCl, H₂SO₄)Hydrolysis of glycosidic and ester bondsAcetylated oligosaccharides, acetylated monosaccharidesD-glucose, D-mannose, Acetic acid rsc.org
Basic (e.g., NaOMe/MeOH)Saponification (deacetylation)D-cellobialD-cellobial, Acetate salts academie-sciences.fr
Enzymatic1. Deacetylation (Esterases) 2. Glycosidic bond hydrolysis (Glycoside Hydrolases)Partially deacetylated cellobials, D-cellobialD-glucal, D-glucose, Acetic acid nih.govnih.gov

Derivatization and Analogue Synthesis of Hexa O Acetyl Cellobial

Synthesis of Deoxy-Analogues

The generation of deoxy-analogues from Hexa-O-acetyl-cellobial is a fundamental strategy for probing the roles of specific hydroxyl groups in biological recognition and enzymatic processes. Deoxygenation at various positions on the carbohydrate scaffold can significantly alter its conformational preferences and hydrogen-bonding capabilities.

One common approach involves the conversion of the glycal into a 2-deoxyglycoside. For instance, the reaction of glycals with N-iodosuccinimide (NIS) and an alcohol or amino acid acceptor leads to the formation of 2-deoxy-2-iodo glycosides. researchgate.net The iodine atom can then be removed via reductive dehalogenation using reagents like tributyltin hydride, yielding the 2-deoxy analogue.

Another general strategy for synthesizing deoxygenated sugars involves the hydrogenolysis of halo-deoxy precursors. nih.gov While not specific to cellobial (B12108827) in the cited literature, this method involves replacing a hydroxyl group with a halogen (e.g., chlorine) and subsequently removing the halogen via catalytic hydrogenolysis to afford the deoxy derivative. nih.gov This multi-step process allows for targeted deoxygenation at specific positions, provided the hydroxyl groups can be selectively manipulated.

Introduction of Heteroatoms and Complex Functional Groups

The introduction of heteroatoms (such as nitrogen, sulfur, and halogens) and other functional groups transforms this compound from a simple glycal into a highly functionalized scaffold for further synthesis. These modifications are crucial for creating enzyme inhibitors, metabolic probes, and precursors for conjugation.

A key method for introducing heteroatoms is through reactions at the glycal double bond. Iodoalkoxylation, for example, can be achieved using N-iodosuccinimide (NIS) in the presence of an alcohol, which installs an iodine atom at C-2 and an alkoxy group at C-1. researchgate.net This reaction proceeds with high yield and stereoselectivity, typically favoring the α-anomer. researchgate.net

The synthesis of functionalized glycals from their corresponding glycosyl bromides provides another route. For example, various protecting groups and functional moieties, such as azido (B1232118) and tosyl groups, have been shown to be stable under conditions used to form the glycal double bond. researchgate.net This allows for the preparation of cellobial analogues that already contain these functionalities, ready for further elaboration. For instance, 3,4-Di-O-acetyl-6-deoxy-6-azido-D-glucal has been synthesized, demonstrating the compatibility of the azide (B81097) group, a versatile handle for click chemistry and reduction to an amine. researchgate.net

The following table summarizes the introduction of various functional groups onto glycal precursors, which is analogous to potential modifications of the cellobial structure.

Precursor TypeReagent(s)Functional Group IntroducedResulting Product TypeReference
Acetylated Glycosyl BromideZinc, PEG-600/H2OGlycal double bondAcetylated Glycal (e.g., this compound) researchgate.net
6-O-tosyl Glycosyl BromideZinc, PEG-600/H2OGlycal double bond6-O-tosyl Glycal researchgate.net
6-azido Glycosyl BromideZinc, PEG-600/H2OGlycal double bond6-azido Glycal researchgate.net
Glycal (e.g., Triacetylglucal)N-Iodosuccinimide (NIS)2-Iodo2-Deoxy-2-iodo-α-glycoside researchgate.netthieme-connect.de

Preparation of Glycoconjugates and Oligosaccharide Mimetics

This compound and related glycals are pivotal in the synthesis of glycoconjugates, where the carbohydrate moiety is attached to other biomolecules like peptides or lipids. nih.gov They also serve as building blocks for oligosaccharide mimetics, which are designed to mimic the structure and function of more complex natural polysaccharides.

The NIS-mediated glycosidation of glycals is a powerful tool for forming O-glycopeptides. researchgate.net In this reaction, this compound can act as a disaccharide glycosyl donor. The reaction with serine, threonine, or hydroxyproline (B1673980) residues in a peptide chain introduces the 2-deoxy-2-iodo cellobiosyl unit, which can be considered a mimic of a natural disaccharide linkage. researchgate.netthieme-connect.de This approach is highly efficient for linking carbohydrates to peptides, forming the crucial glycosidic bond in a stereoselective manner. thieme-connect.de

The synthesis of oligosaccharide mimetics often relies on the controlled coupling of carbohydrate units. This compound can be used as a donor to attach to another sugar acceptor, extending the carbohydrate chain. The resulting structures can mimic fragments of larger polysaccharides, such as those found on cell surfaces, and are used to study carbohydrate-protein interactions. nih.gov The use of glycosyltransferases in chemoenzymatic synthesis also represents a powerful method for creating complex glycoconjugates, offering high regioselectivity and stereospecificity without the need for extensive protecting group manipulation. nih.gov

Donor MoleculeAcceptor MoleculeCoupling MethodProduct ClassReference
This compoundSerine/Threonine residueNIS-mediated glycosidationO-Glycopeptide researchgate.net
TriacetylgalactalLipophilic hexapeptideNIS-mediated glycosidationO-Glycopeptide thieme-connect.de
Carbohydrate (reducing end)PeptideAdipic acid dihydrazide linkerGlycoconjugate nih.gov

Rational Design and Synthesis of Structure-Activity Relationship Probes

The derivatives of this compound are frequently synthesized as part of structure-activity relationship (SAR) studies. grafiati.com By systematically modifying the structure and assessing the impact on biological activity, researchers can identify the key functional groups responsible for molecular recognition and function.

For example, the synthesis of a series of deoxy-analogues (as described in 4.1) allows for the investigation of the importance of each hydroxyl group. If the removal of a specific hydroxyl group abolishes biological activity (e.g., binding to an enzyme or receptor), it is inferred to be critical for the interaction, likely through hydrogen bonding.

Similarly, introducing various functional groups (as in 4.2) can probe the steric and electronic requirements of a binding site. Replacing a hydroxyl group with a bulky tosyl group, a hydrogen-bond-accepting azide, or a non-polar fluorine atom provides a set of probes to map the topology and chemical nature of a biological target. The synthesis of 2-deoxy-2-fluoro sugars, for instance, is a common strategy to create mechanism-based enzyme inhibitors, where the fluorine atom alters the electronic properties of the sugar ring. The precursor 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose is instrumental in synthesizing such probes. nih.gov Although this example is for a monosaccharide, the principle of using activated precursors to generate probes is directly applicable to disaccharides derived from cellobial.

The ultimate goal of these synthetic efforts is to develop molecules with enhanced or specific biological activities, such as more potent enzyme inhibitors or more specific imaging agents.

Spectroscopic and Analytical Characterization Techniques for Hexa O Acetyl Cellobial

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and proton frameworks.

¹H NMR Spectroscopy for Proton Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of Hexa-O-acetyl-cellobial, distinct signals for the acetyl groups and the protons of the pyranose rings are observed. A study published in Green Chemistry reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃): δ 2.00 (s, 3H), 2.02 (s, 3H), 2.05 (s, 3H), 2.06 (s, 3H), 2.09 (s, 3H), 2.12 (s, 3H), 3.69 (m, 1H), 3.99 (dd, J = 10.5, 2.5 Hz, 1H), 4.15 (m, 1H), 4.25 (m, 1H), 4.55 (d, J = 7.5 Hz, 1H), 4.80 (dd, J = 6.0, 3.0 Hz, 1H), 4.90 (t, J = 9.5 Hz, 1H), 5.05 (t, J = 9.5 Hz, 1H), 5.18 (t, J = 9.5 Hz, 1H), 6.45 (d, J = 6.0 Hz, 1H). researchgate.net The six sharp singlets between δ 2.00 and 2.12 ppm correspond to the methyl protons of the six acetyl groups. The remaining signals in the region of δ 3.69 to 6.45 ppm are attributed to the protons on the two pyranose rings.

Table 1: ¹H NMR Data for this compound in CDCl₃ researchgate.net

Chemical Shift (ppm) Multiplicity Integration Assignment
2.00 s 3H Acetyl protons
2.02 s 3H Acetyl protons
2.05 s 3H Acetyl protons
2.06 s 3H Acetyl protons
2.09 s 3H Acetyl protons
2.12 s 3H Acetyl protons
3.69 m 1H Ring proton
3.99 dd 1H Ring proton
4.15 m 1H Ring proton
4.25 m 1H Ring proton
4.55 d 1H Ring proton
4.80 dd 1H Ring proton
4.90 t 1H Ring proton
5.05 t 1H Ring proton
5.18 t 1H Ring proton

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum shows signals for the carbonyl carbons of the acetyl groups and the carbons of the pyranose rings. The carbonyl carbons typically resonate in the downfield region (around 170 ppm), while the ring carbons appear in the upfield region. Specific chemical shift assignments require more advanced NMR techniques.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyranose rings.

HSQC spectra correlate proton signals with their directly attached carbon signals, allowing for the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, which is instrumental in identifying the points of attachment of the acetyl groups and the linkage between the two sugar units.

These 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound. creative-biostructure.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like this compound. rsc.org In ESI-MS, the sample is introduced as a solution, and ions are formed by the application of a high voltage. For this compound, ESI-MS typically shows the formation of adduct ions, most commonly with sodium ([M+Na]⁺). This is a characteristic feature for many carbohydrate derivatives. nih.gov The observation of this adduct ion provides a good indication of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. bioanalysis-zone.com For this compound (C₂₄H₃₂O₁₅), the theoretical exact mass of the sodium adduct ([C₂₄H₃₂O₁₅Na]⁺) can be calculated. Experimental measurement of this exact mass by HRMS with high accuracy confirms the elemental composition and, by extension, the molecular formula of the compound. researchgate.net The exact mass of this compound is reported as 560.17412031 Da. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. longdom.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. longdom.orgspectroscopyonline.com This absorption pattern provides a unique "fingerprint" of the molecule. longdom.org

In the case of this compound, the IR spectrum is dominated by the vibrational modes of the acetyl groups and the carbohydrate backbone. The presence of multiple acetyl groups introduces strong and characteristic absorption bands. A key feature is the intense absorption arising from the carbonyl (C=O) stretching vibration of the ester functional groups. researchgate.net This band typically appears in the region of 1730-1745 cm⁻¹. researchgate.netresearchgate.net

Another significant set of absorptions corresponds to the C-O stretching vibrations of the acetyl groups and the glycosidic linkage, which are typically observed in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net Specifically, bands around 1228-1245 cm⁻¹ and 1034 cm⁻¹ can be attributed to these vibrations. researchgate.net The C-H stretching vibrations of the methyl groups in the acetyl moieties and the methine and methylene (B1212753) groups of the pyranose rings are expected in the 2850-3000 cm⁻¹ range. pressbooks.pub The presence of a double bond within the glycal structure is indicated by C=C stretching and =C-H stretching and bending vibrations. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2900-3000C-H (alkane/pyranose ring)Stretch
~1730-1745C=O (ester)Stretch
~1640-1680C=C (alkene/glycal ring)Stretch
~1370C-H (methyl)Bend
~1230-1245C-O (ester)Stretch
~1000-1100C-O (ether/glycosidic bond)Stretch

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and byproducts. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. boku.ac.at For this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, is used as the mobile phase. boku.ac.at The compound's migration on the TLC plate, represented by its retention factor (Rf) value, is dependent on its polarity. The acetyl groups in this compound decrease its polarity compared to the unacetylated cellobial (B12108827), leading to a higher Rf value. Visualization of the spots can be achieved using a UV lamp if the compound is UV-active, or by staining with a reagent like anisaldehyde-sulfuric acid solution followed by heating. boku.ac.at

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity analysis and purification. nih.gov For acetylated carbohydrates like this compound, reversed-phase HPLC is often employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of six acetyl groups, this compound exhibits significant hydrophobicity, allowing for good retention and separation. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the pure compound from a mixture. thieme-connect.de

The following table outlines the application of these chromatographic techniques for this compound.

TechniqueStationary PhaseMobile Phase (Typical)Principle of SeparationApplication
Thin-Layer Chromatography (TLC)Silica GelEthyl Acetate/HexaneAdsorption/PolarityReaction Monitoring, Purity Check
High-Performance Liquid Chromatography (HPLC)C18-modified Silica (Reversed-Phase)Acetonitrile/Water or Methanol/WaterPartitioning/HydrophobicityQuantitative Purity Analysis, Preparative Separation

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Carbohydrate Chemistry

Hexa-O-acetyl-cellobial is a disaccharide glycal, which serves as a versatile and powerful building block in the synthesis of oligosaccharides and glycoconjugates. acs.orgfrontiersin.orgresearchgate.net Glycals are cyclic enol ether derivatives of sugars, characterized by a double bond between carbon atoms 1 and 2 of the ring. This feature makes them highly reactive and useful synthons for a variety of chemical transformations.

The acetyl groups on this compound function as protecting groups, rendering the hydroxyl groups temporarily inert during synthetic manipulations. The core utility of this compound stems from the reactivity of its endocyclic double bond, which can be functionalized in numerous ways to introduce new substituents and form glycosidic linkages. As a disaccharide building block, it allows for the direct incorporation of a cellobiose (B7769950) moiety, streamlining the synthesis of more complex structures. acs.org It is classified as a heterocyclic building block and a chiral building block in chemical synthesis. mdpi.com

Development of Stereocontrolled Glycosylation Strategies

A primary challenge in carbohydrate synthesis is the stereocontrolled formation of the glycosidic bond, which can result in either an α or β anomer. The development of stereoselective methods is crucial for synthesizing biologically active molecules with the correct configuration. nih.govbohrium.com this compound and other glycals are central to several strategies designed to achieve this control. researchgate.net

One common approach involves the activation of the glycal double bond with an electrophile. For instance, the reaction of glycals with N-iodosuccinimide (NIS) in the presence of an alcohol or a peptide acceptor leads to the formation of 2-deoxy-2-iodo-α-O-glycosides with high stereoselectivity. acs.orgresearchgate.net Subsequent reductive removal of the iodine atom yields the desired 2-deoxy-α-glycoside. Research has shown that disaccharide glycals like per-O-acetyl-D-cellobial can act as effective glycosyl donors in this process, providing moderate to good yields of α-O-glycopeptides with only small amounts of the β-anomer being formed. researchgate.net

Another strategy is the epoxidation of the glycal double bond to form a 1,2-anhydro sugar (a glycal epoxide). nih.gov These epoxides are highly reactive intermediates that can be opened by a nucleophile (glycosyl acceptor) to form a glycosidic bond. The stereochemical outcome of this ring-opening can often be controlled by the choice of catalyst and reaction conditions, allowing for the selective synthesis of either 1,2-trans or 1,2-cis glycosides. nih.govresearchgate.net

Catalytic methods have also been developed to control stereoselectivity. Copper(I)-catalyzed Michael-type additions to activated glycals (e.g., 2-nitroglycals) can produce glycosides with high stereoselectivity, where the outcome (α or β) depends on the structure of the glycal itself. nih.gov Similarly, gold-catalyzed methods have been developed for stereoinversive SN2 glycosylation using glycosyl ester donors derived from glycals, enabling the synthesis of challenging 1,2-cis-glycosides. nih.govnsf.gov

Glycosylation StrategyKey Reagents/CatalystsTypical ProductKey FeaturesReference
HaloglycosylationN-Iodosuccinimide (NIS)2-Deoxy-2-iodo-α-O-glycosideHigh α-selectivity; direct glycosidation of peptides. researchgate.net
Glycal EpoxidationDimethyldioxirane (DMDO), ZnCl₂1,2-trans-GlycosideFormation of a reactive 1,2-anhydro sugar intermediate. nih.gov
Catalytic Michael AdditionCu(I) salts (e.g., CuBr·SMe₂)Stereoselective O-, S-, and C-glycosidesStereoselectivity depends on glycal structure (e.g., galactal vs. glucal). nih.gov
Catalytic SN2 GlycosylationGold catalysts1,2-cis-GlycosideStereoinversion at the anomeric center of a glycosyl ester donor. nih.govnsf.gov

Synthesis of Complex Oligosaccharides and Glycoconjugates

The synthesis of complex carbohydrates like oligosaccharides and glycoconjugates is a demanding task due to the need for precise control over connectivity and stereochemistry. acs.org this compound serves as an advanced building block that facilitates the assembly of such intricate structures. acs.org Its use is particularly advantageous in the synthesis of molecules containing 2-deoxy sugars, which are components of many natural products but are difficult to prepare using standard glycosylation methods. researchgate.net

Protocols using this compound have been successfully applied to the direct and stereoselective glycosidation of larger peptide fragments, a process that is challenging with classical techniques. researchgate.net This allows for the efficient construction of O-linked glycopeptides, where the cellobiose unit is attached to a serine or threonine residue of a peptide chain.

Furthermore, the concept of one-pot synthesis has been advanced through the use of glycal-derived building blocks. d-nb.info These strategies significantly enhance synthetic efficiency by allowing for the sequential assembly of monosaccharide units into an oligosaccharide chain in a single reaction vessel, thereby avoiding the laborious purification of intermediate products. acs.orgnih.govacs.org For example, a reiterative, microwave-activated assembly of glycal-derived vinyl epoxides has been developed for the rapid, one-pot synthesis of linear 1,4-oligosaccharides. acs.orgnih.govresearchgate.net Such methods represent a significant step forward in the rapid chemical synthesis of complex carbohydrates. nih.gov

Integration into Green Chemistry Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of this compound and related glycals aligns with several of these principles, contributing to more sustainable synthetic routes in carbohydrate chemistry.

Catalysis and Atom Economy: One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. nsf.gov The development of catalytic glycosylation methods using glycal donors, such as those employing gold or copper catalysts, improves efficiency and reduces waste. nih.govnih.gov One-pot synthesis strategies further enhance atom economy and process efficiency by minimizing the number of synthetic steps and purification procedures, which are major sources of solvent and material waste. d-nb.infonih.gov

Reduction of Derivatives: Green chemistry encourages avoiding unnecessary derivatization, such as the use of protecting groups. nsf.gov While this compound is itself a protected form, the development of chemo-enzymatic strategies offers a greener way to handle these protecting groups. Lipase-catalyzed regioselective deacetylation of peracetylated sugars, including glycals, allows for the specific deprotection of a single hydroxyl group. researchgate.netnih.gov This enzymatic approach is highly selective, occurs under mild conditions, and avoids the use of toxic reagents often required in traditional chemical deprotection, thus simplifying the synthesis of tailor-made glycosyl acceptors. nih.gov

Use of Greener Reagents and Conditions: Recent innovations have focused on replacing hazardous reagents with more environmentally benign alternatives. For example, electrochemical bromination of glycals has been developed using a stable and safe bromine source (Bu₄NBr) under metal-catalyst-free and oxidant-free conditions. frontiersin.org This method provides a greener alternative to the use of highly toxic and unstable molecular bromine (Br₂) for the synthesis of important 2-bromoglycal intermediates. frontiersin.org

Green Chemistry PrincipleApplication with Glycals (e.g., this compound)BenefitReference
CatalysisUse of gold, copper, or organocatalysts for glycosylation.Reduces waste compared to stoichiometric promoters; enables new reaction pathways. bohrium.comnih.govnih.gov
Atom Economy / Process EfficiencyOne-pot and reiterative synthesis of oligosaccharides from glycal building blocks.Minimizes purification steps, saving solvents, time, and materials. d-nb.infonih.gov
Reduce DerivativesEnzymatic regioselective deprotection of acetylated glycals.Avoids multiple protection/deprotection steps and use of toxic reagents. researchgate.netnih.gov
Safer ReagentsElectrochemical bromination of glycals using Bu₄NBr instead of Br₂.Eliminates the use of a highly toxic and unstable reagent. frontiersin.org

Enzymatic Transformations and Biocatalytic Approaches Involving Hexa O Acetyl Cellobial

Regioselective Enzymatic Hydrolysis and Deacetylation

The selective removal of acetyl groups from peracetylated carbohydrates is a critical step in the synthesis of oligosaccharides and other glycoderivatives. nih.gov Enzymes, particularly lipases and esterases, have demonstrated remarkable efficiency and regioselectivity in the hydrolysis of acetylated glycals, including derivatives of cellobiose (B7769950).

Research has shown that lipases from different microbial sources exhibit distinct regioselectivities. For instance, lipases from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL) immobilized on octyl agarose (B213101) have been used for the regioselective hydrolysis of fully acetylated glycopyranoses and glycopyranosides. nih.gov Specifically, CRL has been shown to selectively hydrolyze the acetyl group at the 6-position, while PFL targets the anomeric 1-position. nih.gov This differential selectivity provides a versatile toolkit for accessing partially protected sugar intermediates.

Further studies have explored the enzymatic deacetylation of 3,4,6-tri-O-acetyl-D-glucal. researchgate.net An operationally simple and scalable procedure using various lipases has been developed for the selective deprotection of the C-3 position. researchgate.net This strategy offers an efficient route to valuable building blocks for glycochemistry.

The table below summarizes the results of enzymatic screening for the regioselective deacetylation of 3,4,6-tri-O-acetyl-D-glucal.

EnzymeProduct(s)Conversion (%)
Lipase (B570770) from Candida antarctica imm.4,6-di-O-acetyl-D-glucal9
Lipase from Pseudomonas fluorescens4,6-di-O-acetyl-D-glucal17
Lipase from Candida rugosa3-O-acetyl-D-glucal25

Data sourced from a study on enzymatic deprotection of 3,4,6-tri-O-acetyl-D-glucal. researchgate.net

Glycosyltransferase-Mediated Reactions with Glycal Derivatives

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated donor substrate to an acceptor molecule, forming a glycosidic bond. rsc.org While direct glycosylation using Hexa-O-acetyl-cellobial as a donor is not typical, its derivatives, obtained through enzymatic deacetylation, can serve as acceptors in glycosyltransferase-catalyzed reactions.

The partially deacetylated cellobial (B12108827) derivatives, with their free hydroxyl groups, can act as acceptor substrates for various glycosyltransferases, enabling the synthesis of more complex oligosaccharides. This chemoenzymatic approach, combining selective enzymatic deacetylation with subsequent glycosyltransferase-mediated glycosylation, provides a powerful strategy for building diverse glycan structures.

For example, a partially deacetylated cellobial derivative could be a substrate for a galactosyltransferase, leading to the formation of a trisaccharide. The specificity of the glycosyltransferase ensures the formation of a specific linkage (e.g., β-1,4 or β-1,3), a level of control that is often challenging to achieve through purely chemical methods.

Biocatalytic Routes to Novel Derivatives

The enzymatic transformation of this compound and its derivatives opens up biocatalytic pathways to a wide array of novel compounds. Beyond simple deacetylation, enzymes can be employed to introduce new functionalities or to construct entirely new molecular scaffolds.

One area of interest is the use of hydrolases to prepare partially acetylated building blocks that can then be chemically modified. For example, the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal, a related disaccharide glycal, has been achieved in a non-aqueous, green medium. rsc.org This process yields penta-O-acetyl-3-hydroxylactal, a valuable intermediate for further synthetic transformations. rsc.org

Furthermore, the combination of enzymatic reactions with chemical synthesis, known as chemoenzymatic synthesis, has proven to be a highly effective strategy. beilstein-journals.org For instance, an enzymatically generated intermediate can be subjected to chemical reactions like Suzuki-Miyaura coupling or aldol (B89426) condensations to create complex molecules. beilstein-journals.org This integrated approach leverages the strengths of both biocatalysis and traditional organic synthesis.

Enzyme Mechanism Elucidation Using Glycal Probes

Glycals, including derivatives of cellobial, serve as valuable tools for probing the mechanisms of enzymes, particularly glycosidases and glycosyltransferases. nih.gov Their unique structure, featuring a double bond between C-1 and C-2 of the pyranose ring, allows them to act as mechanism-based inhibitors or probes.

When a glycal interacts with the active site of a glycosidase, the enzyme's catalytic residues can react with the double bond. This interaction can lead to the formation of a covalent adduct, effectively trapping the enzyme-substrate complex and allowing for its characterization. boku.ac.at By analyzing the structure of this trapped intermediate, researchers can gain insights into the catalytic mechanism, including the identification of key active site residues and the stereochemical course of the reaction.

Single-molecule force spectroscopy is another powerful technique that has been used to study enzyme catalysis, including the reduction of disulfide bonds by thioredoxin. nih.gov While not directly involving this compound, the principles of using force to probe reaction transition states could potentially be applied to enzymes acting on glycal substrates.

Theoretical and Computational Chemistry Studies of Hexa O Acetyl Cellobial

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of Hexa-O-acetyl-cellobial is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physical and biological properties. The presence of multiple acetyl groups significantly influences the conformational preferences compared to its unacetylated counterpart, cellobiose (B7769950).

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the conformational space of acetylated disaccharides. scispace.comrsc.org Early crystal structure studies of β-D-cellobiose octaacetate, a closely related compound, revealed that the pyranose rings adopt a 4C1 conformation. cdnsciencepub.comcdnsciencepub.com The glycosidic torsion angles (φ and ψ) in the crystalline state correspond to a near-maximum extension of the molecule. cdnsciencepub.comcdnsciencepub.com However, in solution, the molecule is expected to exhibit greater conformational flexibility.

Enhanced sampling MD simulations, such as replica-exchange MD (REMD) and metadynamics, are particularly useful for overcoming the high energy barriers between different conformational states of carbohydrates, allowing for a more thorough exploration of the potential energy surface. nih.govmdpi.com These methods can generate conformational free energy landscapes, also known as Ramachandran plots for glycosidic linkages, which depict the probability of finding the molecule in a particular conformation. acs.orgacs.org For acetylated disaccharides, these maps often reveal a broader distribution of populated conformations compared to their unsubstituted forms, indicating increased flexibility in certain regions of the conformational space. rsc.org

ParameterDescriptionTypical Computational ApproachExpected Findings for this compound
Ring Pucker The 3D conformation of the individual pyranose rings.MD simulations, Quantum Mechanics (QM) calculationsPredominantly 4C1 chair conformation for both rings, with possibilities of transient excursions to other forms like skew-boat or envelope conformations. mdpi.comacs.org
Glycosidic Linkage (φ/ψ) The torsional angles defining the orientation of the two sugar rings relative to each other.MD simulations, Metadynamics, Conformational MappingA broader accessible conformational space compared to cellobiose due to the absence of the inter-residue hydrogen bond and the presence of bulky acetyl groups. scispace.com
Exocyclic Groups The orientation of the acetyl and hydroxymethyl groups.MD simulations, NMR spectroscopy coupled with computational analysisRotational preferences of the acetyl groups are influenced by steric and electronic interactions with neighboring groups.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. nih.govresearchgate.net These calculations can determine properties such as atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential maps.

The acetyl groups are electron-withdrawing, which influences the charge distribution across the molecule. This is particularly important at the anomeric carbon (C1), a key center for reactivity in glycosylation reactions. The presence of an acetyl group at the C2 position is known to have a significant electronic effect, influencing the stability of potential carbocation intermediates formed during glycosylation reactions. mdpi.com

PropertyDescriptionComputational MethodRelevance to this compound
Atomic Charges The distribution of electron density among the atoms.Mulliken population analysis, Natural Bond Orbital (NBO) analysis from DFT calculationsReveals the electrophilic and nucleophilic sites within the molecule, key to predicting reactivity. The anomeric carbon is a primary electrophilic site.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.DFT calculationsThe HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecular surface.Calculated from the electron density obtained via DFTHighlights regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack.
Dipole Moment A measure of the overall polarity of the molecule.DFT calculationsInfluences solubility in different solvents and intermolecular interactions.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. nsf.gov

For glycosylation reactions where this compound might act as a glycosyl donor, computational methods can help to distinguish between different mechanistic possibilities, such as SN1 and SN2 pathways. nih.govuniversiteitleiden.nl The nature of the leaving group at the anomeric center and the reaction conditions will heavily influence the preferred mechanism. The C2-acetyl group can participate in the reaction, forming a cyclic dioxolenium ion intermediate, which typically leads to the formation of a 1,2-trans-glycosidic bond. mdpi.com

DFT calculations are used to optimize the geometries of reactants, products, intermediates, and, crucially, transition states. nsf.gov The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. For complex molecules, these calculations can be computationally demanding. mdpi.com

Computational Modeling of Stereoselectivity

One of the most significant challenges in carbohydrate chemistry is controlling the stereochemical outcome of glycosylation reactions. Computational modeling has emerged as a powerful tool for predicting and rationalizing the stereoselectivity of these reactions. mpg.deacs.orgnih.gov

For a donor like this compound, the stereoselectivity of glycosylation is influenced by a multitude of factors, including the nature of the glycosyl acceptor, the promoter or catalyst used, the solvent, and the temperature. universiteitleiden.nlrsc.org Computational models can account for these factors to predict the ratio of α and β anomers formed.

Machine learning approaches, trained on datasets of known glycosylation reactions, have shown promise in predicting stereoselectivity with high accuracy. mpg.dechemrxiv.org These models often use descriptors derived from quantum chemical calculations to quantify the steric and electronic properties of the reactants.

Furthermore, computational studies can model the formation of key intermediates, such as oxocarbenium ions, and analyze their conformational preferences. acs.orgnih.gov The facial selectivity of the nucleophilic attack on such an intermediate is dictated by its conformation, which can be mapped using computational methods. acs.org The presence of the participating C2-acetyl group in this compound strongly favors the formation of a β-glycosidic linkage (1,2-trans selectivity) by shielding the α-face of the intermediate from attack.

Advanced Materials and Polymer Chemistry Applications of Hexa O Acetyl Cellobial Derivatives

Synthesis of Glycopolymers and Glycomacromolecules

Glycopolymers and glycomacromolecules are polymers with pendant carbohydrate moieties. They are of significant interest due to their biocompatibility and specific biological interactions, making them suitable for various biomedical applications. Hexa-O-acetyl-cellobial serves as a key starting material for the synthesis of these complex macromolecules.

One common strategy involves the polymerization of vinyl monomers derived from this compound. For instance, 4-vinylbenzyl glucoside peracetate has been polymerized using a macromolecular initiator to create ABA triblock copolymers. researchgate.net Subsequent deacetylation of these polymers yields amphiphilic triblock copolymers with pendant glucose units, which can act as the hydrophilic segment. researchgate.net

Another approach involves the "click chemistry" grafting of carbohydrate derivatives onto a polymer backbone. For example, comb-shaped copolymers have been prepared by grafting N-(15-azidopentadecanoyl)-2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosylamine onto poly(2-propyn-1-yl methacrylate). researchgate.net This method allows for the creation of well-defined graft copolymers with high grafting density.

The synthesis of polymethacrylates with pendant oligosaccharides has also been explored for their anti-HIV activity. researchgate.net Acetylated 1-O-methacryloyl maltoheptaoside was polymerized using AIBN as an initiator to produce polymethacrylates with a pendant acetylated maltoheptaose (B131047) in every repeating unit. researchgate.net

Polymer TypeMonomer/Grafting UnitPolymerization/Grafting MethodResulting Polymer
ABA Triblock Copolymer4-Vinylbenzyl glucoside peracetateMacromolecular initiationPolystyrene-block-poly(vinyl saccharide)-block-polystyrene
Comb-shaped CopolymerN-(15-azidopentadecanoyl)-2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosylamine"Click Chemistry"Poly(2-propyn-1-yl methacrylate)-graft-cellobiose acetate (B1210297)
HomopolymerAcetylated 1-O-methacryloyl maltoheptaosideRadical Polymerization (AIBN)Polymethacrylate with pendant acetylated maltoheptaose

Development of Sequence-Defined Oligomers and Polymers

Sequence-defined polymers are macromolecules in which the monomer units are arranged in a specific, controlled order. nih.govrsc.org This level of precision allows for the fine-tuning of material properties and functions, mimicking the complexity of biological polymers like proteins and DNA. nih.govresearchgate.net The synthesis of these materials often relies on iterative approaches, where monomers are added one by one. nih.govrsc.org

While direct use of this compound in iterative synthesis is not extensively documented, its derivatives can be envisioned as monomers in such strategies. The development of synthetic methodologies for sequence-defined macromolecules is an active area of research, with a focus on improving efficiency and scalability. nih.gov A key challenge is the need for elaborate building blocks that are compatible with specific polymerization techniques. researchgate.net

Recent advancements have focused on creating versatile platforms for the synthesis of sequence-defined oligomers. For example, a method for the solid-phase synthesis of informational oligomers has been developed that does not require protecting groups on the aniline (B41778) or benzaldehyde (B42025) monomers. nih.gov This approach simplifies the synthesis of the necessary monomers and utilizes an air-stable palladium/ligand system. nih.gov

The table below summarizes different strategies for synthesizing sequence-defined polymers, which could potentially incorporate carbohydrate-derived monomers.

Synthesis StrategyDescriptionKey FeaturesPotential for Carbohydrate Integration
Iterative Solid-Phase SynthesisMonomers are sequentially added to a growing chain attached to a solid support.High purity, automation potential.Functionalized carbohydrate monomers can be used.
Iterative Solution-Phase SynthesisMonomers are added sequentially in solution, with purification after each step.Scalable, but can be labor-intensive.Suitable for a wide range of carbohydrate derivatives.
Orthogonal ApproachIncorporates a new monomer at each reaction step using distinct chemical reactions. umons.ac.beHigh control over sequence and architecture. umons.ac.beAllows for the precise placement of carbohydrate units. umons.ac.be

Design and Synthesis of Carbohydrate-Based Biomimetic Polymers

Biomimetic polymers are synthetic polymers that imitate the structure and function of natural polymers. Carbohydrate-based biomimetic polymers are designed to mimic the biological roles of polysaccharides and glycoconjugates. These materials have potential applications in areas such as drug delivery, tissue engineering, and biosensing. rsc.org

This compound derivatives can be used to create polymers that mimic the structure of cellulose (B213188) or other polysaccharides. For example, the synthesis of CO2-sourced poly(thioether-co-carbonate)s with acetyl pendants has been reported. rsc.org These polymers are created through a multi-step process involving the carboxylative cyclization of a vinyl-functionalized propargylic alcohol with CO2, followed by ring-opening transesterification and thio-ene click polymerization. rsc.org The presence of acetyl groups can influence the polymer's degradation properties. rsc.org

The development of dynamic covalent polymers, which are formed through reversible covalent bonds, is another area where carbohydrate derivatives can be utilized. rsc.org These materials exhibit adaptive and responsive properties, making them suitable for biomedical applications. rsc.org

Biomimetic Polymer TypeSynthetic ApproachKey FeaturesPotential Application
Poly(thioether-co-carbonate)sConsecutive organocatalyzed cyclization, ring-opening transesterification, and thio-ene click polymerization. rsc.orgCO2-sourced, contains acetyl pendants, novel degradation ability. rsc.orgBiodegradable materials.
Dynamic Covalent PolymersFormation through reversible covalent bonds. rsc.orgSelf-healing, shape-memory, stimuli-responsive. rsc.orgDrug delivery, tissue engineering. rsc.org

Functionalization Strategies for Polymeric Materials

The surface and bulk properties of polymeric materials can be modified by introducing functional groups. This compound derivatives offer a route to incorporate carbohydrate moieties into various polymers, thereby altering their properties and adding new functionalities.

Acetylation of cellulose nanocrystals (CNCs) has been shown to improve the mechanical properties of their nanocomposites with polycaprolactone (B3415563) (PCL). nih.gov This improvement is attributed to enhanced compatibility and adhesion between the acetylated CNCs and the polymer matrix. nih.gov

The reactive nature of the double bond in the glycal structure of this compound allows for various addition reactions. For example, glycals can be synthesized from protected glycosyl bromides through reductive elimination. researchgate.net This reaction provides a versatile method for preparing building blocks that can be further functionalized.

Polymer MaterialFunctionalization StrategyResulting Property Change
Polycaprolactone (PCL)Incorporation of acetylated cellulose nanocrystals. nih.govImproved thermomechanical and rheological properties. nih.gov
General PolymersGrafting of carbohydrate derivatives via "click chemistry". researchgate.netIntroduction of specific biological recognition sites.
Various PolymersPolymerization with carbohydrate-containing monomers.Altered hydrophilicity, biocompatibility, and biodegradability. mdpi.com

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Methodologies

The classical synthesis of Hexa-O-acetyl-cellobial has paved the way for its availability in research. However, the pursuit of more efficient, sustainable, and scalable synthetic methods remains a key objective. Future research will likely focus on the development of novel catalytic systems and enzymatic approaches.

Palladium-catalyzed glycosylation reactions, which have shown promise in the synthesis of other glycals, could be adapted for the efficient construction of the disaccharide backbone of cellobial (B12108827) prior to acetylation. Similarly, the exploration of enzymatic synthesis, utilizing engineered glycosyltransferases or other enzymes, could offer a greener and more stereoselective route to this compound and its analogues. The development of continuous flow chemistry processes for the synthesis of this and other acetylated sugars also presents an opportunity to improve reaction efficiency, reduce reaction times, and enhance process safety and scalability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Classical Synthesis Established proceduresUse of stoichiometric reagents, potentially harsh reaction conditions
Palladium-Catalyzed Synthesis High efficiency and stereoselectivityCatalyst cost and removal
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and availability, substrate specificity
Flow Chemistry Improved process control, scalability, and safetyInitial setup cost and optimization

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is largely centered around the double bond, making it a prime substrate for electrophilic additions and rearrangements. The Ferrier rearrangement, a cornerstone of glycal chemistry, has been the most extensively studied reaction for this class of compounds. This reaction, typically promoted by a Lewis acid, involves the allylic rearrangement and nucleophilic substitution at the anomeric carbon.

Future investigations will aim to uncover new reactivity patterns by employing a broader range of reagents and catalysts. This includes exploring reactions that allow for selective functionalization at either the C1 or C2 position of the glycal. For instance, the use of different transition metal catalysts could lead to novel transformations that are not accessible through traditional methods. Furthermore, detailed mechanistic studies, aided by computational chemistry, will be crucial in understanding and predicting the outcomes of these new reactions, enabling more precise control over stereoselectivity and regioselectivity.

Table 2: Potential Reactivity Modes of this compound for Further Exploration

Reaction TypeReagents/Catalysts to ExplorePotential Products
Electrophilic Addition Novel electrophiles (e.g., sulfenyl chlorides, selenenyl chlorides)Functionalized 2-deoxyglycosides
Cycloaddition Reactions Dienes, 1,3-dipolesNovel fused-ring carbohydrate structures
Transition Metal-Catalyzed Cross-Coupling Organometallic reagentsC-glycosides with diverse substituents
Radical Reactions Radical initiators and trapsNovel branched-chain and functionalized sugars

Design and Synthesis of Advanced Derivatives for Specific Chemical Functions

The ability to selectively modify this compound opens up avenues for the creation of advanced derivatives with tailored properties and functions. By introducing specific functional groups, it is possible to design molecules for applications in areas such as medicinal chemistry, chemical biology, and materials science.

For example, the introduction of reporter tags, such as fluorescent probes or biotin, could enable the use of these derivatives in studying biological processes. The synthesis of derivatives with polymerizable groups could allow for their incorporation into novel biocompatible and biodegradable polymers. Furthermore, the selective deacetylation of specific hydroxyl groups, followed by functionalization, can lead to the creation of complex carbohydrate structures with defined biological activities.

Table 3: Examples of Potential Advanced Derivatives of this compound and Their Functions

Derivative TypeFunctional Group IntroducedPotential Application
Glycosyl Donors Leaving groups at the anomeric positionSynthesis of oligosaccharides and glycoconjugates
Bio-probes Fluorescent tags, biotinProbing carbohydrate-protein interactions
Polymerizable Monomers Acrylate, methacrylate, styryl groupsSynthesis of functional glycopolymers
Pharmacologically Active Compounds Bioactive moietiesDrug discovery and development

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The synergy between this compound chemistry and emerging technologies promises to accelerate discovery and innovation. High-throughput screening methods, coupled with automated synthesis platforms, can rapidly evaluate new reaction conditions and identify novel derivatives with desired properties.

Computational modeling and machine learning are also poised to play a significant role. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms and predict the reactivity of different substrates, guiding experimental design. Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new transformations and optimize reaction conditions.

In the realm of materials science, the incorporation of this compound and its derivatives into polymers and other materials can lead to the development of advanced materials with unique properties. For instance, glycopolymers derived from this compound could find applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The self-assembly of these carbohydrate-based materials could also lead to the formation of novel nanostructures with interesting optical and electronic properties.

The continued exploration of this compound, driven by these future research directions, will undoubtedly unlock its full potential as a versatile tool for chemists and materials scientists, leading to the development of new synthetic methodologies, the discovery of novel chemical transformations, and the creation of advanced materials with a wide range of applications.

Q & A

Q. Methodological Guidance :

  • Systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is critical. Use controlled experiments to isolate variables affecting acetylation efficiency .
  • Document purification steps (e.g., column chromatography, recrystallization) with solvent ratios and retention factors to address yield inconsistencies. Include NMR and HPLC data to confirm purity thresholds (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Q. Methodological Guidance :

  • Prioritize 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} for acetyl group quantification and regioselectivity analysis. Cross-validate with FT-IR (C=O stretching at 1740–1760 cm1^{-1}) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • For contradictions (e.g., unexpected splitting in NMR), re-examine solvent effects or employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in glycosylation reactions?

Q. Methodological Guidance :

  • Use density functional theory (DFT) to model transition states and activation energies for acetyl group migration. Validate predictions with kinetic isotope effect (KIE) experiments .
  • Compare computed 1H NMR^1 \text{H NMR} chemical shifts (GIAO method) with experimental data to refine force-field parameters .

Advanced: What experimental strategies can address contradictions in reported biological activity data for this compound derivatives?

Q. Methodological Guidance :

  • Conduct dose-response assays with standardized cell lines (e.g., HEK-293 vs. HeLa) to isolate cell-type-specific effects. Include positive controls (e.g., unmodified cellobiose) to benchmark activity .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles, solvent residues) .

Advanced: How should researchers design mechanistic studies to elucidate the role of this compound in cellulose degradation pathways?

Q. Methodological Guidance :

  • Use isotopic labeling (18O^{18} \text{O}) to trace acetyl group transfer during enzymatic hydrolysis. Pair with stopped-flow kinetics to resolve transient intermediates .
  • Compare wild-type and acetyltransferase-deficient microbial strains to isolate the compound’s contribution to cellulose accessibility .

Basic: What are the best practices for assessing the hydrolytic stability of this compound under physiological conditions?

Q. Methodological Guidance :

  • Simulate physiological pH (7.4) and temperature (37°C) with buffer solutions (e.g., PBS). Monitor degradation via LC-MS at timed intervals (0–72 hours) .
  • Quantify hydrolysis products (e.g., acetic acid) using enzymatic assays or colorimetric methods (e.g., FeCl3_3 complexation) .

Advanced: How can researchers reconcile discrepancies in reported crystal structures of this compound complexes?

Q. Methodological Guidance :

  • Re-examine X-ray diffraction data (e.g., R-factor, electron density maps) for disorder or solvent inclusion. Use synchrotron radiation for high-resolution datasets .
  • Perform molecular dynamics simulations to assess conformational flexibility and validate packing interactions .

Basic: What criteria should guide the selection of solvent systems for this compound in supramolecular applications?

Q. Methodological Guidance :

  • Screen solvents (e.g., DMSO, THF, chloroform) for solubility and hydrogen-bond disruption using Hansen solubility parameters. Correlate with 1H NMR^1 \text{H NMR} solvatochromic shifts .
  • Avoid protic solvents (e.g., methanol) to prevent premature deacetylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.